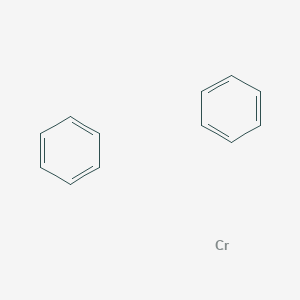

benzene;chromium

Description

Properties

CAS No. |

1271-54-1 |

|---|---|

Molecular Formula |

C12H12Cr |

Molecular Weight |

208.22 g/mol |

IUPAC Name |

benzene;chromium |

InChI |

InChI=1S/2C6H6.Cr/c2*1-2-4-6-5-3-1;/h2*1-6H; |

InChI Key |

HVURSIGIEONDKB-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1[CH-][CH-][CH-][CH-][CH-]1.C1=CC=CC=C1.[Cr] |

Other CAS No. |

1271-54-1 |

Pictograms |

Flammable |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fischer-Hafner Synthesis of Bis(benzene)chromium: Mechanism and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer-Hafner synthesis, a cornerstone reaction in organometallic chemistry for the preparation of bis(arene)metal complexes, with a specific focus on the synthesis of bis(benzene)chromium. This document details the reaction mechanism, provides established experimental protocols, and presents quantitative data in a structured format.

Introduction

The Fischer-Hafner synthesis, first reported by Ernst Otto Fischer and Walter Hafner in 1955, is a reductive Friedel-Crafts reaction that provides a pathway to sandwich compounds of the type (η⁶-arene)₂M.[1][2] The synthesis of bis(benzene)chromium, Cr(C₆H₆)₂, was a landmark achievement that played a pivotal role in the development of transition metal arene chemistry.[1] This guide will dissect the intricacies of this reaction, offering a detailed mechanistic exploration and practical experimental guidance.

The Core Mechanism

The Fischer-Hafner synthesis of bis(benzene)chromium proceeds in two primary stages:

-

Formation of the Cationic Intermediate: In the first stage, chromium(III) chloride is reduced in the presence of benzene (B151609), aluminum powder, and aluminum trichloride (B1173362) to form the stable yellow cationic complex, bis(benzene)chromium(I) tetrahaloaluminate, [Cr(C₆H₆)₂]⁺[AlCl₄]⁻.[3][4]

-

Reduction to the Neutral Complex: The cationic intermediate is then isolated and subsequently reduced to the neutral, brown-black crystalline bis(benzene)chromium(0).[3][4]

Detailed Mechanistic Steps

The precise mechanism of the Fischer-Hafner synthesis, particularly the sequence of reduction and arene coordination, has been a subject of study. The following steps outline the currently accepted pathway for the formation of the cationic intermediate:

-

Activation of Chromium(III) Chloride: Aluminum trichloride (AlCl₃), a strong Lewis acid, interacts with chromium(III) chloride (CrCl₃) to form a more reactive species by abstracting chloride ions. This can be represented as the formation of a complex adduct.

-

Reduction of Chromium(III): Aluminum metal acts as the reducing agent, transferring electrons to the activated chromium(III) species to generate a lower oxidation state chromium species, likely Cr(II) or Cr(I).

-

Coordination of Benzene: Benzene molecules then coordinate to the reduced chromium center. The exact point of benzene coordination (before, during, or after reduction) is not definitively established, but it is likely that a labile chromium-arene complex is formed which is then further reduced and coordinates a second arene. Computational studies on related systems suggest that AlCl₃ can form a charge-transfer adduct with benzene, potentially activating it for electrophilic attack by the chromium species.[5]

-

Formation of the Cationic Sandwich Complex: The stepwise reduction and coordination ultimately lead to the formation of the stable 17-electron cationic sandwich complex, [Cr(C₆H₆)₂]⁺.

-

Formation of the Counter-ion: The abstracted chloride ions react with the oxidized aluminum species (Al³⁺) and excess AlCl₃ to form the stable tetrahaloaluminate counter-ion, [AlCl₄]⁻.

The subsequent reduction of the [Cr(C₆H₆)₂]⁺ cation to the neutral 18-electron bis(benzene)chromium(0) is a straightforward single-electron transfer process.

Mechanistic Diagram

Caption: Mechanism of the Fischer-Hafner Synthesis.

Quantitative Data

The following table summarizes typical quantitative data for the Fischer-Hafner synthesis of bis(benzene)chromium. Yields can vary depending on the specific reaction conditions and scale.

| Step | Reactants | Key Conditions | Product | Typical Yield | Reference(s) |

| 1. Cationic Complex Formation | CrCl₃, Al powder, AlCl₃, Benzene | Refluxing benzene (approx. 80 °C), atmospheric pressure, inert atmosphere | [Cr(C₆H₆)₂]⁺[AlCl₄]⁻ | High | [1] |

| CrCl₃, Al powder, AlCl₃, Benzene, Mesitylene (B46885) (catalyst) | Refluxing benzene (approx. 80 °C), atmospheric pressure, inert atmosphere | [Cr(C₆H₆)₂]⁺[AlCl₄]⁻ | ~95% | [1] | |

| CrCl₃, Al powder, AlCl₃ (8-fold excess), Benzene | Sealed tube, 140 °C, 3 hours | [Cr(C₆H₆)₂]⁺[AlCl₄]⁻ | Quantitative | [1] | |

| 2. Reduction to Neutral Complex | [Cr(C₆H₆)₂]⁺[AlCl₄]⁻, Sodium dithionite (B78146) (Na₂S₂O₄), NaOH(aq) | Aqueous solution, room temperature | Cr(C₆H₆)₂ | ~50-60% | [1][3] |

| [Cr(C₆H₆)₂]⁺[AlCl₄]⁻, Aqueous alkaline hydroxylamine | Aqueous solution | Cr(C₆H₆)₂ | - | [1] |

Experimental Protocols

The following are detailed experimental protocols for the two main stages of the Fischer-Hafner synthesis. Caution: This synthesis involves air- and moisture-sensitive reagents and products. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk techniques or in a glovebox. Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.

Stage 1: Synthesis of Bis(benzene)chromium(I) Tetrahaloaluminate

Objective: To synthesize the cationic intermediate [Cr(C₆H₆)₂]⁺[AlCl₄]⁻.

Materials:

-

Anhydrous chromium(III) chloride (CrCl₃)

-

Aluminum powder

-

Anhydrous aluminum trichloride (AlCl₃)

-

Anhydrous benzene

-

Anhydrous mesitylene (optional, as catalyst)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Schlenk line or glovebox

Procedure:

-

To a dry, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add anhydrous chromium(III) chloride, aluminum powder, and anhydrous aluminum trichloride.

-

Add anhydrous benzene to the flask. If using a catalyst, add a small amount of anhydrous mesitylene.[1]

-

Under a positive pressure of nitrogen, heat the reaction mixture to reflux with vigorous stirring. The reaction mixture will typically turn yellow.

-

Continue refluxing for several hours until the reaction is complete. The progress can be monitored by the consumption of the starting materials. A reaction time of a few hours is typical when mesitylene is used as a catalyst.[1]

-

After the reaction is complete, cool the mixture to room temperature. The product, bis(benzene)chromium(I) tetrahaloaluminate, is present in the reaction mixture. This mixture can be used directly for the next step or the product can be isolated by filtration and washing with an inert solvent under an inert atmosphere.

Stage 2: Synthesis of Bis(benzene)chromium(0)

Objective: To reduce the cationic intermediate to the neutral bis(benzene)chromium(0).

Materials:

-

Reaction mixture containing [Cr(C₆H₆)₂]⁺[AlCl₄]⁻

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Degassed distilled water

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

-

Schlenk flask

-

Separatory funnel

-

Filter funnel and flask

Procedure:

-

Carefully hydrolyze the reaction mixture from Stage 1 by slowly adding it to a stirred, degassed aqueous solution of sodium hydroxide. This should be done under an inert atmosphere.

-

Prepare a fresh aqueous solution of sodium dithionite and add it portion-wise to the hydrolyzed mixture. The color of the organic layer should change as the yellow cationic complex is reduced to the brown-black neutral complex.

-

After the addition is complete, continue stirring for a short period to ensure complete reduction.

-

Transfer the mixture to a separatory funnel under an inert atmosphere. Separate the organic layer, which contains the bis(benzene)chromium.

-

Extract the aqueous layer several times with an inert organic solvent (e.g., diethyl ether or benzene).

-

Combine the organic extracts and wash them with degassed water to remove any remaining inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure to yield the crude bis(benzene)chromium as a brown-black crystalline solid.

-

The product can be further purified by sublimation under high vacuum.

Logical Workflow Diagram

Caption: Experimental Workflow for the Fischer-Hafner Synthesis.

Conclusion

The Fischer-Hafner synthesis remains a vital method for the preparation of bis(arene)metal complexes. A thorough understanding of its mechanism, coupled with meticulous experimental technique, is crucial for the successful synthesis of bis(benzene)chromium and its derivatives. The information presented in this guide provides a solid foundation for researchers and scientists working in the fields of organometallic chemistry, catalysis, and materials science. The detailed protocols and mechanistic insights are intended to facilitate the replication and further exploration of this historically significant and synthetically valuable reaction.

References

A Century of Phenylchromium Chemistry: A Technical Guide to the Pioneering Syntheses of Franz Hein

Abstract

This technical guide provides a comprehensive historical and scientific overview of the seminal work of Franz Hein in the field of organochromium chemistry, specifically focusing on his synthesis of phenylchromium compounds. Beginning with his initial, groundbreaking experiments in 1919, this document details the evolution of understanding surrounding these novel complexes, from their initial mischaracterization to their eventual identification as pioneering examples of sandwich compounds. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of Hein's experimental protocols, a curated summary of quantitative data, and a modern interpretation of the chemical transformations he first observed. Through a combination of historical context and contemporary analysis, this guide aims to illuminate the enduring legacy of Hein's work and its foundational role in the development of organometallic chemistry.

Introduction: The Dawn of Organochromium Chemistry

In 1919, the German chemist Franz Hein reported the synthesis of the first organochromium compounds, a discovery that would lay the groundwork for a new sub-discipline of organometallic chemistry.[1] Through the reaction of anhydrous chromium(III) chloride with phenylmagnesium bromide, Hein isolated a series of air-sensitive, colored compounds that he believed to be polyphenylchromium salts.[1][2] For decades, the true nature of these substances remained a subject of speculation and debate within the chemical community. It was not until the mid-20th century, following the discovery of ferrocene, that the revolutionary sandwich structure of Hein's compounds was correctly elucidated by H.H. Zeiss and M. Tsutsui.[1][2] This revelation re-contextualized Hein's work as a landmark achievement, demonstrating the existence of a novel bonding paradigm between metals and aromatic systems.

This guide revisits Hein's foundational syntheses from a modern perspective, leveraging contemporary analytical techniques and theoretical understanding to provide a detailed and practical resource for today's researchers.

Historical Synthesis and Structural Elucidation

Franz Hein's initial foray into organochromium chemistry involved the reaction of chromium(III) chloride (CrCl₃) with the Grignard reagent, phenylmagnesium bromide (PhMgBr).[1][2] This reaction yielded a mixture of products that Hein, based on the analytical techniques of his time, formulated as pentaphenylchromium bromide (Ph₅CrBr), tetraphenylchromium salts, and other related species.[2]

The pivotal breakthrough in understanding the structure of Hein's compounds came in 1957 when Zeiss and his colleagues repeated Hein's experiments.[1] Employing modern spectroscopic methods, they demonstrated that these compounds were, in fact, cationic bis(arene)chromium sandwich complexes. The key structural motif was a chromium atom "sandwiched" between two aromatic rings, which were biphenyl (B1667301) and benzene, not simply phenyl groups σ-bonded to the metal.[2]

The logical progression from Hein's synthesis to the correct structural identification can be visualized as follows:

Figure 1: Logical workflow from Hein's initial synthesis to the structural elucidation by Zeiss and Tsutsui.

Detailed Experimental Protocols

Recent reinvestigations of Hein's work have provided detailed and reproducible experimental procedures for the synthesis of various phenylchromium compounds. The following protocols are based on these modern studies, which have sought to replicate and understand the chemistry that Hein pioneered.

General Considerations

All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.

Synthesis of Tris(phenyl)chromium(III)-tris(tetrahydrofuran)

This protocol describes the synthesis of a key starting material, [Ph₃Cr(thf)₃], which serves as a precursor to other polyphenylchromium complexes.

Reagents:

-

Chromium(III) chloride, anhydrous (CrCl₃)

-

Phenylmagnesium bromide solution (PhMgBr) in diethyl ether or tetrahydrofuran (B95107) (THF)

-

Tetrahydrofuran (THF), anhydrous

-

1,4-Dioxane (B91453) (dx)

Procedure:

-

A suspension of anhydrous CrCl₃ in THF is cooled to a low temperature (typically between -78 °C and -20 °C).

-

A solution of PhMgBr is added dropwise to the stirred suspension of CrCl₃. The molar ratio of PhMgBr to CrCl₃ is crucial and is typically in excess to ensure complete reaction.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours. The color of the solution will change, indicating the formation of phenylchromium species.

-

The reaction is worked up by quenching with an appropriate reagent, followed by extraction and crystallization. Recent studies have utilized the addition of 1,4-dioxane to facilitate the isolation of the product.[3][4]

-

Crystallization from a suitable solvent system (e.g., THF/diethyl ether) at low temperature yields the desired [Ph₃Cr(thf)₃] complex.

The formation of various phenylchromium species from CrCl₃ can be depicted as a stepwise process:

Figure 2: Stepwise phenylation of chromium(III) chloride.

Synthesis of Higher Phenylated Chromates(III)

Further reaction of [Ph₃Cr(thf)₃] with phenyllithium (B1222949) (PhLi) can lead to the formation of tetra-, penta-, and hexaphenylchromate(III) complexes.[3]

Reagents:

-

[Ph₃Cr(thf)₃]

-

Phenyllithium solution (PhLi) in diethyl ether/cyclohexane

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O), anhydrous

Procedure for Hexaphenylchromate(III):

-

A solution of [Ph₃Cr(thf)₃] in THF is treated with an ethereal solution of PhLi.[3]

-

The reaction mixture is stirred at a controlled temperature.

-

The product, for example, [Li₃CrPh₆(thf)ₓ(OEt₂)ᵧ], can be isolated by crystallization from the reaction mixture.[3]

Quantitative Data Summary

The following tables summarize key quantitative data, such as yields and selected spectroscopic or structural parameters, for representative phenylchromium compounds as reported in modern reinvestigations of Hein's chemistry.

Table 1: Synthesis and Yields of Phenylchromium(III) Compounds

| Compound | Starting Materials | Yield (%) | Reference |

| [Ph₃Cr(thf)₃] | CrCl₃, PhMgBr | ~70-80 | [4] |

| [Li(thf)₄][cis-(thf)₂CrPh₄]·2THF | [Ph₃Cr(thf)₃], PhLi | ~45 | [3] |

| [{(thf)₂Li}₂CrPh₅] | [Li₃CrPh₆(thf)ₓ(OEt₂)ᵧ], HCl | ~60 | [3] |

| [Li₃CrPh₆(thf)₂.₃(OEt₂)₀.₇] | [Ph₃Cr(thf)₃], PhLi | ~55 | [3] |

Table 2: Selected Bond Lengths for Phenylchromium Complexes

| Compound | Cr-C Bond Length (Å) | Cr-Cr Bond Length (Å) | Reference |

| [{(thf)Li}CrPh₃]₂ | - | 1.8766(8) | [3] |

| [(thf)₄Li]₂[(CrPh₃)₂] | - | 1.837(2) | [3] |

Transformation to Sandwich Complexes

A crucial aspect of Hein's chemistry is the transformation of the initially formed σ-phenylchromium compounds into the thermodynamically more stable π-bonded bis(arene)chromium sandwich complexes. This process is believed to involve reductive elimination and coupling of the phenyl groups.

Recent studies suggest a multi-phase process for this σ-π transformation.[4] An initial phase involves the elimination of THF from [Ph₃Cr(thf)₃] to form a more reactive species.[4] This is followed by a complex series of reactions involving reduction and ligand rearrangement, ultimately leading to the formation of bis(biphenyl)chromium(0) and benzene-biphenylchromium(0).[5]

The general pathway can be conceptualized as follows:

Figure 3: Conceptual pathway of the σ- to π-transformation in Hein's synthesis.

Conclusion

Franz Hein's synthesis of phenylchromium compounds was a monumental, albeit initially misinterpreted, achievement in chemistry. His work not only introduced a new class of organometallic compounds but also inadvertently provided the first examples of sandwich complexes, a structural motif that would later revolutionize the field. Modern reinvestigations have not only confirmed the structures of Hein's compounds but have also provided a deeper understanding of the intricate reaction pathways involved in their formation and subsequent transformation. The detailed protocols and data presented in this guide offer a valuable resource for contemporary researchers, enabling them to build upon the enduring legacy of Franz Hein's pioneering spirit. The continued exploration of this chemistry promises to yield further insights into the fundamental principles of organometallic bonding and reactivity.

References

- 1. Organochromium chemistry - Wikipedia [en.wikipedia.org]

- 2. Franz Hein - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - Phenylchromium(III) Chemistry Revisited 100 Years after Franz Hein (Part II): From LinCrPh3+n(thf)x (n = 1, 2, 3) to Dimeric Triphenylchromate(II) Complexes - Organometallics - Figshare [acs.figshare.com]

An In-depth Technical Guide to the Electronic Structure and Bonding in Bis(benzene)chromium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, is a seminal organometallic sandwich compound that has played a pivotal role in the development of transition metal π-complex chemistry. Its unique electronic structure and bonding, characterized by a central chromium atom coordinated to two parallel benzene (B151609) ligands, have been the subject of extensive experimental and theoretical investigation. This guide provides a comprehensive overview of the electronic structure, bonding, and characterization of bis(benzene)chromium, intended for professionals in research and drug development. Key quantitative data are summarized, detailed experimental protocols are outlined, and logical relationships are visualized to facilitate a deeper understanding of this archetypal molecule.

Electronic Structure and Molecular Orbital Theory

The electronic structure of bis(benzene)chromium is best understood through molecular orbital (MO) theory, which describes the interaction between the atomic orbitals of the central chromium atom and the π molecular orbitals of the two benzene ligands. The molecule exhibits D₆h symmetry, which governs the symmetry labels of the resulting molecular orbitals.

The ground state electron configuration of bis(benzene)chromium is (3e₂g)⁴(4a₁g)²(3e₂u)⁰.[1] The frontier molecular orbitals, which are crucial for understanding the compound's reactivity and spectroscopic properties, are composed of significant contributions from both the metal d-orbitals and the ligand π-orbitals.

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is the 4a₁g orbital, which is primarily a non-bonding metal d(z²) orbital.[1]

-

HOMO-1 and HOMO-2: The 3e₂g and 3e₁g orbitals are bonding interactions resulting from the combination of the metal 3d orbitals with the ligand π orbitals.[1]

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the 3e₂u orbital, which is predominantly composed of ligand π* character.[1]

The bonding in bis(benzene)chromium involves a synergistic interplay of ligand-to-metal donation and metal-to-ligand back-donation. The benzene ligands donate electron density from their π orbitals to the chromium d-orbitals, while the chromium atom back-donates electron density from its filled d-orbitals to the vacant π* orbitals of the benzene rings. This bonding model explains the compound's notable thermal stability.[2] DFT calculations suggest that the Cr-Bz₂ bond is approximately 37.9% electrostatic and 62.1% covalent in nature.[3][4]

Quantitative Data

The structural and electronic parameters of bis(benzene)chromium have been precisely determined through various experimental and computational methods.

| Parameter | Value | Method | Reference |

| Structural Parameters | |||

| Cr-C bond distance | 214.1 pm | X-ray Crystallography | [1] |

| C-C bond distance | 141.6 pm | X-ray Crystallography | [1] |

| Benzene C-C bond (free) | 139 pm | [1] | |

| Electrochemical Data | |||

| Half-wave potential (E₁/₂) | -1.10 to -1.25 V vs Fc⁺/Fc | Electrochemical Studies | [1] |

| Physical Properties | |||

| Magnetic Property | Diamagnetic | Experimental Observation | [2] |

| Dipole Moment | 0 D | Experimental Observation | [5][6] |

| Melting Point | 284-285 °C | Experimental Observation | [2][5] |

| Decomposition Temperature | ~300 °C | Experimental Observation | [2] |

Experimental Protocols

The characterization of bis(benzene)chromium relies on a combination of spectroscopic and diffraction techniques.

Synthesis via Reductive Friedel-Crafts Reaction

The original synthesis of bis(benzene)chromium was achieved by Fischer and Hafner through a reductive Friedel-Crafts reaction.[1][5]

Reaction: 3 CrCl₃ + 2 Al + AlCl₃ + 6 C₆H₆ → 3 [(C₆H₆)₂Cr]⁺[AlCl₄]⁻ 2 [(C₆H₆)₂Cr]⁺ + S₂O₄²⁻ + 4 OH⁻ → 2 (C₆H₆)₂Cr + 2 SO₃²⁻ + 2 H₂O

Procedure:

-

Anhydrous chromium(III) chloride, aluminum powder, and anhydrous aluminum chloride are reacted in benzene under an inert atmosphere.

-

The resulting yellow cationic complex, [Cr(C₆H₆)₂]⁺, is isolated as the tetrachloroaluminate salt.

-

The cation is then reduced to the neutral bis(benzene)chromium complex using a reducing agent such as sodium dithionite (B78146) in an aqueous basic solution.

-

The product, a brown-black crystalline solid, is purified by sublimation in vacuo.[5]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of bis(benzene)chromium.

Methodology:

-

A suitable single crystal of bis(benzene)chromium is mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[2]

-

A monochromatic X-ray beam is directed at the crystal.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and bond parameters.

Photoelectron Spectroscopy (PES)

UV-Photoelectron spectroscopy provides direct experimental evidence for the calculated molecular orbital energy levels.

Methodology:

-

A gaseous sample of bis(benzene)chromium is introduced into a high-vacuum chamber.

-

The sample is irradiated with a monochromatic UV light source (typically a He(I) lamp).

-

The kinetic energies of the photoemitted electrons are measured by an electron energy analyzer.

-

The ionization potentials are determined from the kinetic energy of the photoelectrons, providing information about the energies of the molecular orbitals.

Visualizations

Molecular Orbital Interaction Diagram

Caption: Molecular orbital diagram of bis(benzene)chromium.

Experimental Workflow for Characterization

Caption: Experimental workflow for bis(benzene)chromium.

Conclusion

Bis(benzene)chromium remains a cornerstone in the field of organometallic chemistry. Its electronic structure, characterized by a delicate balance of covalent and electrostatic interactions, gives rise to its unique properties and reactivity. A thorough understanding of its bonding, informed by a combination of sophisticated experimental and computational techniques, is essential for the rational design of new catalysts and materials. This guide has provided a detailed overview of the key aspects of bis(benzene)chromium's electronic structure and bonding, offering a valuable resource for researchers and professionals in related scientific disciplines.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of (Benzene)chromium Tricarbonyl

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis, purification, and characterization of (benzene)chromium tricarbonyl, an organometallic compound with significant applications in organic synthesis. The coordination of the chromium tricarbonyl moiety to an aromatic ring dramatically alters the electronic properties and reactivity of the benzene (B151609) ligand, making it a valuable tool for synthetic chemists.[1][2]

Synthesis of (Benzene)chromium Tricarbonyl

(Benzene)chromium tricarbonyl, with the formula Cr(C₆H₆)(CO)₃, is a yellow crystalline solid.[3][4] It is typically synthesized by the direct reaction of hexacarbonylchromium (Cr(CO)₆) with benzene.[3] This method, often referred to as the Mahaffy–Pauson method, involves heating the reactants in a high-boiling inert solvent.[5] The reaction proceeds via the displacement of three carbonyl ligands by the benzene ring. To favor the formation of the product, the carbon monoxide generated during the reaction must be allowed to escape, driving the equilibrium forward.[6]

A common solvent system is a mixture of di-n-butyl ether and tetrahydrofuran (B95107) (THF); the THF helps prevent the sublimation of Cr(CO)₆.[5] The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent decomposition of the product.[4][5][6]

Experimental Protocol: Synthesis

The following protocol is a representative procedure for the synthesis of (benzene)chromium tricarbonyl.[5][6]

Materials:

-

Hexacarbonylchromium (Cr(CO)₆)

-

Benzene (C₆H₆)

-

Di-n-butyl ether ((C₄H₉)₂O)

-

Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard reflux apparatus with a condenser designed to return sublimed solids[6]

Procedure:

-

Equip a round-bottom flask with a reflux condenser and a gas inlet for inert gas. Ensure all glassware is thoroughly dried.

-

Charge the flask with equimolar amounts of hexacarbonylchromium (Cr(CO)₆) and benzene.

-

Add a solvent mixture of di-n-butyl ether and THF (e.g., a 9:1 ratio) to the flask.[5]

-

Flush the entire system with an inert gas for 15-20 minutes to remove all oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

-

Heat the reaction mixture to reflux (approximately 140 °C for the specified solvent mixture) under the exclusion of light.[5]

-

Continue refluxing for several hours until the reaction is complete (completion can be monitored by techniques like TLC or IR spectroscopy by observing the disappearance of the Cr(CO)₆ ν(CO) band).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the cooled solution to remove any unreacted Cr(CO)₆ and other insoluble impurities.

-

Remove the solvent from the filtrate under reduced pressure. This will yield the crude (benzene)chromium tricarbonyl as a yellow solid.

Purification:

-

The crude product can be purified by recrystallization from a suitable nonpolar organic solvent like ether or by sublimation under vacuum (e.g., at 130 °C, 0.267 kPa).[4][7] Sublimation is often effective for obtaining high-purity crystals.[4]

Safety Precautions:

-

Hexacarbonylchromium and (benzene)chromium tricarbonyl are toxic and should be handled in a well-ventilated fume hood.[4] They are harmful if inhaled, swallowed, or in contact with skin.[3][7]

-

Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[4]

-

The complex is sensitive to air and moisture; all manipulations should be performed under an inert atmosphere.[4]

Synthesis Workflow

Physicochemical Properties

(Benzene)chromium tricarbonyl is a yellow, crystalline solid that is soluble in common nonpolar organic solvents such as THF, ether, and benzene, but insoluble in water.[3] It adopts a "piano stool" geometry, with the chromium atom coordinated to the planar benzene ring and three carbonyl ligands arranged like the legs of a stool.[3][4]

| Property | Value | Reference |

| Appearance | Yellow crystalline solid | [3][4][7] |

| Molecular Formula | C₉H₆CrO₃ | [7] |

| Molar Mass | 214.14 g/mol | [3][4][8] |

| Melting Point | 163-166 °C | [3][4][7] |

| Solubility | Soluble in THF, ether, benzene; Insoluble in water | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized complex. The coordination of the Cr(CO)₃ moiety significantly alters the spectroscopic signatures of the benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a primary tool for characterizing metal carbonyl complexes. The number and position of the C-O stretching bands (ν(CO)) provide direct information about the structure and electronic environment of the metal center. For (benzene)chromium tricarbonyl, which possesses C₃ᵥ symmetry, two IR-active stretching bands are typically observed.[9]

Experimental Protocol:

-

Prepare a sample by making a KBr pellet or a Nujol mull of the solid compound.[10] Alternatively, dissolve the sample in a suitable solvent (e.g., cyclohexane) and acquire the spectrum in a solution cell.

-

Scan the region from 4000 to 400 cm⁻¹. The most informative region for the carbonyl ligands is 2000-1800 cm⁻¹.

| Spectroscopic Data | Wavenumber (cm⁻¹) | Assignment | Reference |

| IR ν(CO) Bands | ~1985 (strong) | A₁ mode | [1] |

| ~1915 (strong) | E mode | [1] |

Note: Exact peak positions can vary slightly depending on the sample phase (solid vs. solution) and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments in the molecule.

Experimental Protocol:

-

Dissolve a small amount of the purified complex in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra. All operations should be performed under an inert atmosphere if the sample is to be recovered.

¹H NMR: The coordination to the electron-withdrawing Cr(CO)₃ group causes a significant upfield shift of the benzene proton resonance compared to that of free benzene (~7.34 ppm).[11] This shielding effect is a hallmark of π-complexation.

¹³C NMR: The complexation also affects the carbon resonances. The ring carbons are shifted upfield compared to free benzene, while a distinct signal for the carbonyl carbons appears far downfield.

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

| ¹H NMR | ~5.3 | Arene protons (C₆H₆) | [1] |

| ¹³C NMR | ~90 | Arene carbons (C₆H₆) | [12] |

| ~233 | Carbonyl carbons (CO) | [12] |

Note: Chemical shifts can vary based on the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide information about the compound's stability and fragmentation patterns.

Experimental Protocol:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI).

Expected Fragmentation: The mass spectrum typically shows the molecular ion peak [M]⁺, followed by a characteristic stepwise loss of the three carbonyl (CO) ligands.

| m/z Value | Fragment | Reference |

| 214 | [Cr(C₆H₆)(CO)₃]⁺ (Molecular Ion) | [13] |

| 186 | [Cr(C₆H₆)(CO)₂]⁺ | [13] |

| 158 | [Cr(C₆H₆)(CO)]⁺ | [13] |

| 130 | [Cr(C₆H₆)]⁺ | [8][13] |

| 78 | [C₆H₆]⁺ | [13] |

| 52 | [Cr]⁺ | [13] |

Note: The observed m/z values correspond to the most abundant isotopes.

Characterization Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]

- 4. Benzene Chromium Tricarbonlyl丨CAS 12082-08-5丨Cr(C6H6)(CO)3 - Wolfa [wolfabio.com]

- 5. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

- 7. chembk.com [chembk.com]

- 8. (Benzene)chromium tricarbonyl | C9H6CrO3+6 | CID 11986141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Vibrational spectra of π-benzenetricarbonylchromium and related compounds - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 13. Benzenechromiumtricarbonyl [webbook.nist.gov]

Reactivity of bis(benzene)chromium with electrophiles and nucleophiles

An In-depth Technical Guide to the Reactivity of Bis(benzene)chromium with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, is a seminal organometallic sandwich compound that has played a crucial role in the development of organometallic chemistry. Its unique electronic structure, featuring a chromium(0) center sandwiched between two aromatic benzene (B151609) rings, imparts distinct reactivity patterns. This technical guide provides a comprehensive overview of the reactivity of bis(benzene)chromium with both electrophiles and nucleophiles, with a focus on its synthetic applications. The content is tailored for researchers, scientists, and professionals in drug development who may leverage the unique chemical properties of this organometallic complex.

Reactivity with Electrophiles

Direct electrophilic aromatic substitution on the benzene rings of bis(benzene)chromium is generally challenging. The electron-rich nature of the complex makes it susceptible to oxidation and decomposition in the presence of strong electrophiles and Lewis acids typically employed in reactions like Friedel-Crafts acylation.[1][2]

Friedel-Crafts Acylation

Attempts to perform Friedel-Crafts acylation on bis(benzene)chromium using acyl chlorides and Lewis acids like aluminum chloride have been largely unsuccessful, leading to the destruction of the sandwich complex rather than the desired acylated product.[1][2] The high reactivity of the chromium center and the instability of the complex under strongly acidic conditions are the primary reasons for this limitation.

Lithiation followed by Electrophilic Quench

A more successful and synthetically useful approach for the functionalization of bis(benzene)chromium involves a two-step process: nucleophilic attack on the benzene rings (lithiation) followed by quenching with an electrophile. This method circumvents the use of harsh electrophilic conditions and provides a versatile route to a variety of substituted bis(benzene)chromium derivatives.

The lithiation of bis(benzene)chromium can be effectively achieved using a strong base, most notably n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA).[1] The coordination of the benzene ring to the chromium atom increases the kinetic acidity of the aromatic protons, facilitating deprotonation.[1] The reaction proceeds to give monolithiated and dilithiated species, which can then react with a range of electrophiles.

Table 1: Quantitative Data on Electrophilic Quenching of Lithiated Bis(benzene)chromium

| Electrophile | Reagent | Product | Yield (%) | Reference |

| Trimethylsilyl (B98337) chloride | (CH₃)₃SiCl | Bis(trimethylsilyl)bis(benzene)chromium | Not specified | [1] |

| Carbon Dioxide | CO₂ | Bis(carboxy)bis(benzene)chromium | Not specified | [1] |

| Formaldehyde | HCHO | Bis(hydroxymethyl)bis(benzene)chromium | Not specified | [1] |

| Acetaldehyde | CH₃CHO | Bis(1-hydroxyethyl)bis(benzene)chromium | Not specified | [1] |

| Benzaldehyde | C₆H₅CHO | Bis(α-hydroxybenzyl)bis(benzene)chromium | Not specified | [1] |

| Benzophenone | (C₆H₅)₂CO | Bis(α,α-diphenyl-α-hydroxymethyl)bis(benzene)chromium | Not specified | [1] |

| Methyl Iodide | CH₃I | Toluene, m-xylene, p-xylene (B151628) (after decomplexation) | Unsatisfactory | [1] |

Reactivity with Nucleophiles

The primary mode of reactivity of bis(benzene)chromium with nucleophiles is the aforementioned lithiation reaction, where an organolithium reagent acts as the nucleophile to deprotonate the benzene rings.

Nucleophilic Aromatic Substitution

Direct nucleophilic aromatic substitution (SNAr) on the unsubstituted benzene rings of bis(benzene)chromium is not a feasible reaction pathway, as there is no suitable leaving group. However, the chromium tricarbonyl moiety, in related (η⁶-arene)tricarbonylchromium complexes, is known to activate the arene ring towards nucleophilic attack. This suggests that appropriately substituted bis(benzene)chromium derivatives (e.g., with a halide substituent) could potentially undergo nucleophilic aromatic substitution. Research in this specific area for bis(benzene)chromium is limited, and it remains a less explored avenue for functionalization compared to the lithiation route.

Experimental Protocols

Synthesis of Bis(benzene)chromium

The synthesis of bis(benzene)chromium is typically achieved through a reductive Friedel-Crafts reaction.[3]

Materials:

-

Anhydrous chromium(III) chloride (CrCl₃)

-

Aluminum powder

-

Anhydrous aluminum chloride (AlCl₃)

-

Benzene (anhydrous)

-

Sodium dithionite (B78146) (Na₂S₂O₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous diethyl ether

-

Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

In a dry, three-necked flask under an inert atmosphere, a mixture of anhydrous CrCl₃, aluminum powder, and anhydrous AlCl₃ is suspended in anhydrous benzene.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the reaction is carefully hydrolyzed with water.

-

The aqueous layer, containing the yellow bis(benzene)chromium(I) cation, [Cr(C₆H₆)₂]⁺, is separated.

-

The aqueous solution is then treated with an aqueous solution of sodium dithionite and sodium hydroxide to reduce the cation to the neutral bis(benzene)chromium.

-

The resulting brown-black precipitate of bis(benzene)chromium is collected by filtration, washed with deoxygenated water, and dried under vacuum.

-

The crude product can be purified by sublimation.

Lithiation of Bis(benzene)chromium and Quenching with an Electrophile (General Procedure)

This protocol is adapted from the method developed by Elschenbroich.[1]

Materials:

-

Bis(benzene)chromium

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous cyclohexane

-

Electrophile (e.g., trimethylsilyl chloride)

-

Anhydrous diethyl ether

-

Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve bis(benzene)chromium in anhydrous cyclohexane.

-

Add TMEDA to the solution.

-

Cool the mixture in an ice bath and add n-BuLi dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 70 °C for several hours to ensure complete lithiation.

-

Cool the resulting solution of lithiated bis(benzene)chromium to an appropriate temperature (e.g., -78 °C) for the electrophilic quench.

-

Slowly add the chosen electrophile (e.g., trimethylsilyl chloride) to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting product can be purified by chromatography on alumina (B75360) under an inert atmosphere.

Visualizations

Caption: Experimental workflow for the synthesis and functionalization of bis(benzene)chromium.

Caption: Reaction pathway for the functionalization of bis(benzene)chromium via lithiation.

References

Thermal stability and decomposition of chromium arene complexes

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Chromium Arene Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium arene complexes, particularly those of the type (η⁶-arene)Cr(CO)₃, are a cornerstone of modern organometallic chemistry. First synthesized by Fischer and Öfele, these "piano-stool" compounds feature a chromium tricarbonyl moiety coordinated to the π-system of an aromatic ring. This coordination dramatically alters the electronic properties of the arene, transforming it from a relatively inert, electron-rich system into a highly versatile synthon for organic synthesis. The powerful electron-withdrawing nature of the Cr(CO)₃ group activates the arene for nucleophilic aromatic substitution and dearomatization reactions, and increases the acidity of benzylic protons.

The utility of these complexes in catalysis, materials science (e.g., as precursors for chromium-containing thin films via MOCVD), and as stereodirecting groups in complex molecule synthesis is often dictated by their thermal stability. A thorough understanding of their decomposition behavior is critical for defining reaction conditions, ensuring catalyst integrity, and controlling the deposition of materials. This guide provides a comprehensive overview of the factors governing the thermal stability of chromium arene complexes, details their decomposition pathways, and presents standardized protocols for their synthesis and thermal analysis.

Thermal Stability and the Influence of Arene Substituents

The thermal stability of (η⁶-arene)Cr(CO)₃ complexes is intrinsically linked to the strength of the bond between the chromium atom and the arene ligand. This interaction is sensitive to the electronic properties of the substituents on the aromatic ring.

Theoretical Framework

Theoretical studies using Density Functional Theory (DFT) have provided significant insight into the relative stabilities of substituted arene chromium tricarbonyl complexes. By calculating the binding energy (BE) between the arene and the Cr(CO)₃ fragment, a clear trend emerges.

-

Electron-Donating Groups (EDGs): Substituents that donate electron density to the arene ring, such as alkyl (-CH₃) or silyl (B83357) (-SiMe₃) groups, strengthen the chromium-arene bond. This enhanced stability arises from increased back-donation from the metal's d-orbitals to the π* orbitals of the arene.

-

Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the ring, such as halogens (-Cl) or acyl groups (-COCH₃), weaken the chromium-arene bond. This results in lower binding energy and, consequently, lower thermal stability.

A computational study by Purwoko and Hadisaputra provided a theoretical stability order for several complexes based on their calculated binding energies.[1][2] This trend serves as a valuable predictive tool for assessing thermal stability.

Quantitative Thermal Analysis Data

| Complex (η⁶-Arene)Cr(CO)₃ | Arene Substituent (X) | Electronic Effect of X | Calculated Relative Stability[1][2] | Tonset (°C) (Inert Atmosphere) | Primary Mass Loss (%) |

| (η⁶-C₆H₅SiMe₃)Cr(CO)₃ | -SiMe₃ | Strong EDG | Highest | Data not available | Data not available |

| (η⁶-C₆H₅CH₃)Cr(CO)₃ | -CH₃ | EDG | High | Data not available | Data not available |

| (η⁶-C₆H₅OCH₃)Cr(CO)₃ | -OCH₃ | EDG | High | Data not available | Data not available |

| (η⁶-C₆H₆)Cr(CO)₃ | -H | Neutral | Moderate | Data not available | Data not available |

| (η⁶-C₆H₅Cl)Cr(CO)₃ | -Cl | EWG | Low | Data not available | Data not available |

| (η⁶-C₆H₅COCH₃)Cr(CO)₃ | -COCH₃ | Strong EWG | Lowest | Data not available | Data not available |

Note: Tonset and Mass Loss values are illustrative placeholders. Experimental values are highly dependent on conditions such as heating rate and gas atmosphere. The stability order is based on calculated binding energies.

Decomposition Mechanisms and Pathways

The thermal decomposition of (η⁶-arene)Cr(CO)₃ complexes is a multi-step process involving the sequential loss of ligands. The nature of the final products is highly dependent on the atmosphere under which the decomposition occurs.

Decomposition in an Inert Atmosphere (e.g., N₂, Ar)

Under inert conditions, the decomposition proceeds through the initial dissociation of the carbon monoxide ligands, which are generally more labile than the arene. This is followed by the cleavage of the chromium-arene bond at higher temperatures.

-

Step 1: Decarbonylation. The complex first loses its three CO ligands. This process may occur stepwise or nearly simultaneously. The expected mass loss for this step is calculated based on the molar mass of 3 x CO (84 g/mol ).

-

Step 2: De-arenation. Following decarbonylation, the arene molecule is released, leaving behind non-volatile chromium metal or chromium carbide, depending on the temperature and potential reactions with carbon from the ligands.

References

Spectroscopic Properties of Bis(benzene)chromium and Its Cation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(benzene)chromium, a seminal sandwich compound in organometallic chemistry, and its corresponding cation have been the subject of extensive spectroscopic investigation. This technical guide provides a comprehensive overview of the key spectroscopic properties of these species, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy. Detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of key concepts are presented to serve as a valuable resource for researchers in organometallic chemistry, materials science, and related fields.

Introduction

Bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, is a diamagnetic, 18-electron sandwich complex that has played a pivotal role in the development of organometallic chemistry.[1] Its synthesis by the reductive Friedel-Crafts reaction opened the door to a wide array of arene-metal complexes.[2] The compound is readily oxidized to the paramagnetic 17-electron bis(benzene)chromium(I) cation, [Cr(η⁶-C₆H₆)₂]⁺, which provides a valuable system for studying electron transfer processes and the electronic structure of open-shell organometallic species. A thorough understanding of the spectroscopic characteristics of both the neutral and cationic forms is essential for their identification, characterization, and the elucidation of their bonding and reactivity.

Synthesis and Handling

Bis(benzene)chromium is highly air-sensitive and requires handling under an inert atmosphere using Schlenk line or glovebox techniques. The classical synthesis involves the reaction of chromium(III) chloride with aluminum powder and benzene (B151609) in the presence of aluminum chloride as a catalyst. The initial product is the bis(benzene)chromium(I) cation, which is subsequently reduced to the neutral complex.[3]

Caption: Synthesis of bis(benzene)chromium and its reversible oxidation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the highly symmetric structure of bis(benzene)chromium.

3.1.1. ¹H and ¹³C NMR of Bis(benzene)chromium(0)

Due to the D₆h symmetry of the molecule, all twelve protons and all twelve carbon atoms of the benzene rings are chemically equivalent, leading to single, sharp resonances in the ¹H and ¹³C NMR spectra, respectively.

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

| ¹H | ~4.1 - 4.2 | C₆D₆ |

| ¹³C | ~75 - 77 | C₆D₆ |

3.1.2. Solid-State NMR of Bis(benzene)chromium(I) Cation

The paramagnetic nature of the bis(benzene)chromium(I) cation makes its solution-state NMR spectra broad and difficult to interpret. However, solid-state NMR techniques can provide valuable structural information. Solid-state ²H NMR of the deuterated cation reveals a characteristic Pake doublet, indicative of rapidly rotating benzene rings.

3.1.3. Experimental Protocols

Solution-State NMR of Bis(benzene)chromium(0):

-

Sample Preparation: Due to its air sensitivity, the sample must be prepared in a glovebox or using Schlenk techniques. A typical sample consists of 5-10 mg of bis(benzene)chromium dissolved in approximately 0.6 mL of anhydrous, degassed deuterated benzene (C₆D₆). The solution is then transferred to an NMR tube fitted with a J. Young valve or flame-sealed.

-

Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or higher is suitable.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of the protons, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically performed to obtain a single sharp peak. A longer relaxation delay (e.g., 10-20 seconds) may be necessary due to the longer relaxation times of quaternary carbons.

-

Solid-State NMR of Bis(benzene)chromium(I) Cation:

-

Sample Preparation: The solid sample of the bis(benzene)chromium(I) salt (e.g., with a non-coordinating anion like [PF₆]⁻) is packed into a zirconia rotor in an inert atmosphere.

-

Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is required.

-

Data Acquisition: For paramagnetic samples, fast MAS rates are crucial to average out anisotropic interactions and obtain narrower lines. Cross-polarization (CP) techniques may be employed to enhance the signal of low-gamma nuclei. Due to the paramagnetic nature of the cation, specialized pulse sequences and very short relaxation delays are often necessary.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy have been instrumental in confirming the D₆h sandwich structure of bis(benzene)chromium. The vibrational modes are assigned based on the symmetry of the molecule.

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |

| ~460 | Cr-Ring stretch (ν₄, A₂ᵤ) | IR |

| ~330 | Ring tilt (ν₁₁, E₁ᵤ) | IR |

| ~790 | C-H out-of-plane bend (ν₁₂, E₁ᵤ) | IR |

| ~3030 | C-H stretch (ν₁₃, E₁ᵤ) | IR |

| ~999 | Ring breathing (ν₁, A₁g) | Raman |

| ~3056 | C-H stretch (ν₂, A₁g) | Raman |

3.2.1. Experimental Protocols

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid-state analysis, a KBr pellet can be prepared in a glovebox to prevent decomposition. The bis(benzene)chromium is finely ground with dry KBr and pressed into a transparent disk. For solution-state analysis, a solution in a suitable anhydrous and non-polar solvent (e.g., cyclohexane) can be prepared in an inert atmosphere and measured in a sealed IR cell with KBr or NaCl windows.

-

Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the solvent is recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

-

Sample Preparation: A crystalline sample can be sealed in a glass capillary under an inert atmosphere.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., He-Ne laser at 633 nm or a diode laser at 785 nm to minimize fluorescence) is used.

-

Data Acquisition: The scattered light is collected at a 90° angle to the incident beam and analyzed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of bis(benzene)chromium and its cation give rise to characteristic absorption bands in the UV-Vis spectrum. The spectrum of the cation is particularly informative regarding the electronic structure of this open-shell species.

| Species | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Solvent |

| [Cr(η⁶-C₆H₆)₂]⁺ | ~340 | ~10,000 | Ligand-to-Metal Charge Transfer (LMCT) | Methanol |

| ~280 | ~8,000 | π → π* (benzene) | Methanol |

The neutral bis(benzene)chromium exhibits intense absorptions in the UV region, which are assigned to metal-to-ligand charge transfer (MLCT) and ligand-based π → π* transitions.

3.3.1. Experimental Protocol

-

Sample Preparation: A stock solution of the compound is prepared in an inert atmosphere using anhydrous, degassed solvent (e.g., methanol, acetonitrile, or cyclohexane). Serial dilutions are performed to obtain solutions of appropriate concentrations for measurement. The entire process should be carried out in a glovebox or using Schlenk techniques.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The spectrum is recorded against a solvent blank. Quartz cuvettes with a 1 cm path length are typically used. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.5.

Caption: Simplified molecular orbital diagram and electronic transitions for bis(benzene)chromium.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is an essential technique for studying the paramagnetic bis(benzene)chromium(I) cation. The spectrum provides information about the g-factor and hyperfine coupling to the chromium nucleus and the protons of the benzene rings.

| Parameter | Value | Conditions |

| gᵢₛₒ | ~1.986 | Isotropic (solution) |

| g∥ | ~2.002 | Anisotropic (frozen solution) |

| g⊥ | ~1.978 | Anisotropic (frozen solution) |

| A(⁵³Cr) | ~18 G | Isotropic |

| A(¹H) | ~3.5 G | Isotropic |

3.4.1. Experimental Protocol

-

Sample Preparation: A dilute solution of the bis(benzene)chromium(I) salt (e.g., 10⁻³ to 10⁻⁴ M) is prepared in a suitable solvent (e.g., THF, toluene, or a mixture of DMF and chloroform) under an inert atmosphere. The solution is then transferred to a quartz EPR tube and, for frozen solution measurements, flash-frozen in liquid nitrogen.

-

Instrumentation: An X-band EPR spectrometer is typically used.

-

Data Acquisition:

-

Isotropic Spectrum: The spectrum is recorded at room temperature.

-

Anisotropic Spectrum: The spectrum is recorded at low temperatures (e.g., 77 K or lower) to obtain a frozen solution spectrum, which provides information about the g-tensor anisotropy. Key experimental parameters include the microwave frequency (around 9.5 GHz for X-band), microwave power, modulation frequency, and modulation amplitude.

-

Summary and Outlook

The spectroscopic properties of bis(benzene)chromium and its cation are well-established and provide a rich source of information regarding their electronic structure, bonding, and symmetry. This guide has summarized the key spectroscopic data and provided detailed experimental protocols for their acquisition. Future research in this area may focus on the application of more advanced spectroscopic techniques, such as two-dimensional NMR methods for studying dynamic processes, ultrafast transient absorption spectroscopy to probe excited-state dynamics, and advanced EPR techniques like ENDOR and ESEEM to gain deeper insights into the hyperfine interactions in the cationic species. These studies will continue to enhance our understanding of this fundamental organometallic system and its derivatives.

References

An In-depth Technical Guide to the Discovery and Development of Sandwich Compounds in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and application of sandwich compounds, a cornerstone of organometallic chemistry. From the serendipitous discovery of ferrocene (B1249389) to the rational design of complex multidecker and bent analogues, this document traces the historical milestones and fundamental principles that have shaped our understanding of these unique metal-ligand architectures. Detailed experimental protocols for the synthesis of key sandwich compounds are provided, alongside a thorough analysis of their physicochemical properties, supported by tabulated quantitative data. A significant focus is placed on the burgeoning applications of these compounds in medicinal chemistry and drug development, with a particular emphasis on the mechanisms of action of ferrocene-based anticancer agents. Visualizations in the form of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex concepts discussed.

Introduction: The Dawn of a New Era in Organometallic Chemistry

The field of organometallic chemistry was revolutionized in 1951 with the independent and accidental synthesis of a remarkably stable, orange crystalline solid, bis(cyclopentadienyl)iron, which would later be named ferrocene.[1][2] Initially, its structure was incorrectly proposed as a simple salt.[1] However, the pioneering work of Geoffrey Wilkinson, Robert Burns Woodward, and Ernst Otto Fischer led to the correct elucidation of its "sandwich" structure, where an iron atom is centrally located between two parallel cyclopentadienyl (B1206354) rings.[3][4] This groundbreaking discovery not only introduced a new class of chemical compounds but also fundamentally altered the understanding of chemical bonding between metals and organic ligands. The term "sandwich compound" was formally introduced in 1956 following the X-ray crystallographic confirmation of ferrocene's structure.[5] The significance of this discovery was recognized with the awarding of the 1973 Nobel Prize in Chemistry to Wilkinson and Fischer for their pioneering work on these novel organometallic compounds.[3]

This guide will delve into the rich history and the expansive development of sandwich compounds, exploring their diverse structures, synthetic methodologies, and ever-growing applications, with a particular focus on their promising role in the development of novel therapeutics.

The Discovery and Elucidation of the Sandwich Structure: A Historical Perspective

The journey to understanding the nature of sandwich compounds began with two independent research groups. In 1951, Peter Pauson and Tom Kealy at Duquesne University, while attempting to synthesize fulvalene (B1251668) by reacting cyclopentadienyl magnesium bromide with ferric chloride, unexpectedly isolated a highly stable orange powder.[1] Simultaneously, Samuel A. Miller and his team at the British Oxygen Company obtained the same compound while passing a mixture of cyclopentadiene (B3395910) and nitrogen over an iron catalyst.[6]

Initially, both groups proposed a structure with a covalent bond between the iron atom and one carbon atom of each cyclopentadienyl ring.[6] However, this structure could not account for the compound's exceptional stability and its aromatic-like reactivity. The true nature of its bonding was soon unveiled by the insightful work of Wilkinson and Woodward at Harvard University and, independently, by Fischer in Germany. They proposed the now-famous sandwich structure, where the iron atom is symmetrically bonded to the π-electron systems of both cyclopentadienyl rings.[3][4] This structure, with its 18-valence electron configuration, explained the compound's remarkable stability.[3] The name "ferrocene" was coined to reflect its iron content and aromatic character.[3]

The following diagram illustrates the timeline of these key events:

References

A Technical Guide to the Reductive Friedel-Crafts Reaction for Bis(arene)chromium Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Reductive Friedel-Crafts reaction, also known as the Fischer-Hafner synthesis, for the preparation of bis(arene)chromium complexes. This guide details the reaction's core principles, offers specific experimental protocols, presents quantitative data for various substrates, and illustrates key processes through diagrams, serving as a vital resource for professionals in chemical research and drug development.

Introduction

The Reductive Friedel-Crafts reaction is a cornerstone of organometallic chemistry, providing a direct and efficient route to sandwich compounds, specifically bis(arene)chromium complexes. First reported by E.O. Fischer and W. Hafner in 1955, this method involves the reaction of a chromium(III) salt with an aromatic compound in the presence of a reducing agent (aluminum powder) and a Lewis acid (aluminum trichloride).[1][2] The resulting bis(arene)chromium complexes are valuable precursors and catalysts in organic synthesis and materials science. Their unique electronic and structural properties, arising from the central chromium atom sandwiched between two arene rings, have garnered significant interest.

The overall transformation can be represented by the following two-step process:

-

Formation of the Cationic Complex: 3 CrCl₃ + 2 Al + AlCl₃ + 6 Arene → 3 [(η⁶-Arene)₂Cr]⁺[AlCl₄]⁻

-

Reduction to the Neutral Complex: 2 [(η⁶-Arene)₂Cr]⁺ + S₂O₄²⁻ + 4 OH⁻ → 2 (η⁶-Arene)₂Cr + 2 SO₃²⁻ + 2 H₂O

The initial product is a stable cationic bis(arene)chromium(I) complex, which is subsequently reduced to the neutral, air-sensitive bis(arene)chromium(0) compound.[3] The choice of arene, reaction conditions, and purification methods can be tailored to synthesize a wide variety of substituted bis(arene)chromium complexes.

Reaction Mechanism and Experimental Workflow

The Fischer-Hafner synthesis proceeds through a reductive Friedel-Crafts pathway. The aluminum trichloride (B1173362) acts as a Lewis acid, activating the chromium(III) salt, while aluminum powder serves as the reducing agent. The arene then coordinates to the reduced chromium species to form the stable 17-electron cationic sandwich complex. Subsequent reduction, typically with sodium dithionite, affords the final 18-electron neutral bis(arene)chromium complex.

A diagram illustrating the general mechanism is provided below:

References

An In-depth Technical Guide to the Metal Vapor Synthesis of Bis(benzene)chromium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metal vapor synthesis (MVS) of bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, a seminal sandwich compound in organometallic chemistry. This document details the experimental protocol, apparatus, and handling techniques required for the successful synthesis, purification, and characterization of this air-sensitive compound.

Introduction

Bis(benzene)chromium is a highly symmetric, 18-electron organometallic complex where a central chromium atom is coordinated to two parallel benzene (B151609) ligands.[1] Its synthesis and characterization were pivotal in the development of sandwich compound chemistry. The metal vapor synthesis (MVS) method offers a direct and efficient route to bis(benzene)chromium by co-condensing chromium vapor with an excess of benzene at cryogenic temperatures. This technique is particularly advantageous for producing high-purity, solvent-free products.

Principles of Metal Vapor Synthesis

Metal vapor synthesis involves the generation of highly reactive metal atoms in a high-vacuum environment, which are then co-deposited with a chosen ligand onto a cold surface.[1] This method bypasses the often-high activation energies associated with reactions involving bulk metals. For the synthesis of bis(benzene)chromium, elemental chromium is heated to its vaporization point, and the resulting chromium atoms are reacted with benzene vapor on a liquid nitrogen-cooled surface.

Experimental Protocol

The synthesis of bis(benzene)chromium via MVS is a sensitive procedure that requires specialized equipment and adherence to strict air-free techniques due to the product's reactivity with oxygen and moisture.

Apparatus

A standard metal vapor synthesis apparatus consists of the following components:

-

High-vacuum chamber: A glass or stainless steel reactor capable of maintaining a high vacuum (typically 10⁻⁴ to 10⁻⁶ Torr).

-

Metal evaporation source: A resistively heated crucible (e.g., alumina-coated tungsten) or an electron beam evaporator to vaporize the chromium metal.

-

Ligand inlet system: A controlled leak valve or a heated inlet to introduce benzene vapor into the chamber.

-

Cryogenic cooling system: A dewar filled with liquid nitrogen (77 K, -196 °C) to cool the reaction surface for co-condensation.

-

Product recovery system: Schlenk line and glovebox for the manipulation and purification of the air-sensitive product under an inert atmosphere (e.g., nitrogen or argon).

Synthesis Procedure

-

Preparation: The MVS reactor is meticulously cleaned, dried, and assembled. A known quantity of high-purity chromium metal is placed in the evaporation source. The entire system is then evacuated to a high vacuum (e.g., 10⁻⁵ Torr).

-

Co-condensation: The reaction vessel is cooled to 77 K with liquid nitrogen. Benzene vapor is introduced into the chamber at a controlled rate. Simultaneously, the chromium is heated to its vaporization temperature (approximately 1400-1500 °C). The chromium vapor and excess benzene co-condense on the cold surface, forming a solid matrix. This process is typically continued for several hours, depending on the desired scale.

-

Warm-up and Isolation: After the deposition is complete, the ligand inlet is closed, and the evaporation source is turned off. The reactor is allowed to slowly warm to room temperature under vacuum. The excess benzene can be removed by vacuum distillation and collected in a cold trap.

-

Extraction and Purification: The reaction product, a dark solid, is scraped from the reactor walls under an inert atmosphere (in a glovebox). The crude bis(benzene)chromium is then extracted with an appropriate organic solvent (e.g., toluene (B28343) or diethyl ether) using Schlenk techniques. The resulting solution is filtered to remove any unreacted chromium particles. The solvent is then removed under vacuum to yield the crude product.

-

Final Purification: Further purification is achieved by sublimation under high vacuum. The crude product is heated to around 160 °C, and the pure bis(benzene)chromium sublimes as dark brown-to-black crystals onto a cold probe.[1]

Quantitative Data

The following tables summarize key quantitative data associated with the metal vapor synthesis and characterization of bis(benzene)chromium.

| Parameter | Value | Reference |

| Chromium Vaporization Temperature | 1400 - 1500 °C | |

| Condensation Temperature | 77 K (-196 °C) | [1] |

| Operating Pressure | 10⁻⁴ - 10⁻⁶ Torr | [2] |

| Typical Yield | Up to 60% |

Table 1: Reaction Conditions for Metal Vapor Synthesis of Bis(benzene)chromium

| Property | Value | Reference |

| Appearance | Brown-black crystals | [1] |

| Melting Point | 284–285 °C | [1] |

| Sublimation Temperature | ~160 °C (in vacuo) | [1] |

| Magnetic Property | Diamagnetic | [1] |

| Molar Mass | 208.22 g/mol | [3] |

Table 2: Physical Properties of Bis(benzene)chromium

| Technique | Observed Data | Reference |

| ¹H NMR (C₆D₆) | δ 4.15 (s, 12H) | |

| ¹³C NMR (C₆D₆) | δ 77.2 | |

| Mass Spectrum (EI) | m/z 208 (M⁺), 130 ([M-C₆H₆]⁺), 78 ([C₆H₆]⁺), 52 (Cr⁺) | [4][5] |

| IR Spectroscopy (KBr) | ν(C-H) ~3030 cm⁻¹, ν(C=C) ~1420 cm⁻¹, γ(C-H) ~780 cm⁻¹ |

Table 3: Spectroscopic Data for Bis(benzene)chromium

Visualizations

Experimental Workflow

References

- 1. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]

- 2. CHROMIUM BIS(ARENES) | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 3. Chromium, bis(benzene)- | C12H12Cr-6 | CID 11984611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chromium, bis(η6-benzene)- [webbook.nist.gov]

- 5. Chromium, bis(η6-benzene)- [webbook.nist.gov]

Properties and characterization of bis(benzene)chromium crystals

An In-depth Technical Guide to the Properties and Characterization of Bis(benzene)chromium Crystals

Introduction

Bis(benzene)chromium, with the chemical formula Cr(η⁶-C₆H₆)₂, is an organometallic compound that holds a significant place in the history of chemistry.[1][2] It is the archetypal "sandwich" complex featuring two arene ligands, and its discovery in 1955 by Ernst Otto Fischer and Walter Hafner was a pivotal moment in the development of organometallic chemistry.[3][4] This compound, a zero-valent chromium complex, adheres to the 18-electron rule, which contributes to its stability.[3] Structurally, a central chromium atom is coordinated to two parallel benzene (B151609) ligands.[3] Bis(benzene)chromium is an air-sensitive, brown-black crystalline solid that has been a subject of extensive study due to its unique structure, bonding, and reactivity.[2][3] This guide provides a comprehensive overview of its synthesis, properties, and the techniques used for its characterization, tailored for researchers and professionals in chemistry and drug development.

Synthesis of Bis(benzene)chromium

The synthesis of bis(benzene)chromium can be achieved through several methods, with the Reductive Friedel-Crafts reaction and Metal Vapor Synthesis being the most prominent.

Reductive Friedel-Crafts Synthesis (Fischer-Hafner Method)

This classical method involves the reaction of chromium(III) chloride with aluminum powder and benzene, using aluminum chloride as a catalyst.[2][3] The reaction first produces the yellow cationic complex, [Cr(C₆H₆)₂]⁺, which is subsequently reduced to the neutral bis(benzene)chromium.[1][2]

Experimental Protocol:

-

Reaction Setup : In a reaction vessel equipped for inert atmosphere operation, chromium(III) chloride (CrCl₃), aluminum powder (Al), and anhydrous aluminum chloride (AlCl₃) are combined in benzene.

-

Reaction Conditions : The mixture is heated, often at the reflux temperature of benzene, to facilitate the reaction.[5] The presence of a catalytic amount of mesitylene (B46885) can significantly improve the reaction yield and allow it to proceed at atmospheric pressure.[1][5]

-

Formation of the Cation : The reaction yields the tetra-chloroaluminate salt of the bis(benzene)chromium cation, [(C₆H₆)₂Cr][AlCl₄].[1][2]

-

Reduction Step : The resulting cation is isolated and then reduced to the neutral complex. This is typically achieved by treating an aqueous solution of the cation salt with a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) in a basic medium.[1][2]

-

Isolation and Purification : The neutral bis(benzene)chromium, being insoluble in water, precipitates out.[2] It is then collected, washed, and can be purified by sublimation under vacuum at around 160°C.[2][3]

Metal Vapor Synthesis

An alternative and often higher-yield method involves the co-condensation of chromium vapor with benzene at low temperatures. This technique can achieve yields of up to 60%.[3]

Experimental Protocol:

-

Chromium Vaporization : Metallic chromium is heated in a high-vacuum chamber to generate a vapor of chromium atoms.

-

Co-condensation : The chromium vapor is co-condensed with an excess of benzene vapor onto a cold surface, typically cooled with liquid nitrogen.

-

Product Formation : The highly reactive chromium atoms react directly with benzene on the cold surface to form bis(benzene)chromium.

-

Isolation : After the reaction, the apparatus is warmed to room temperature, and the excess benzene is removed under vacuum. The product is then collected from the walls of the reaction vessel.

Physicochemical Properties

Bis(benzene)chromium is a solid crystalline material with well-defined physical and chemical properties. The quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| General | ||

| Molecular Formula | C₁₂H₁₂Cr or Cr(η⁶-C₆H₆)₂ | [1][2] |

| Molar Mass | 208.22 g/mol | [2] |

| Appearance | Brown to black crystals | [2][6] |

| Thermal | ||

| Melting Point | 284–285 °C | [2][3][6] |

| Boiling Point | Sublimes at 160 °C (in vacuo) | [2] |

| Decomposition Temperature | ~300 °C | [3][7] |

| Enthalpy of Sublimation | 18.7 ± 1.5 kcal/mol | [8] |

| Structural | ||

| Crystal System | Cubic | [1] |

| Molecular Symmetry | D₆h | [3] |

| Cr–C Bond Distance | 214.1 pm (2.141 Å) | [1] |

| C–C Bond Distance (ring) | 141.6 pm (1.416 Å) | [1] |

| Electronic & Magnetic | ||

| Electron Count | 18 | [3][9] |

| Dipole Moment | 0 D | [2][3] |

| Magnetic Property | Diamagnetic | [1][3] |

| Adiabatic Ionization Energy | 5.4661 ± 0.0006 eV (44087 ± 5 cm⁻¹) | [9][10] |

| Electrochemical | ||

| Half-wave Potential (E₁/₂) | -1.10 to -1.25 V (vs. Ferrocenium/Ferrocene) | [1] |

| Solubility | ||

| Water | Insoluble | [2][11] |

| Organic Solvents | Slightly soluble in benzene, THF | [2][11] |

Crystal Structure and Bonding

Molecular Structure

X-ray crystallography has confirmed that bis(benzene)chromium possesses a "sandwich" structure with D₆h symmetry.[1][3] The two benzene rings are planar and parallel to each other, with the chromium atom located centrally between them.[3] The carbon-carbon bond lengths within the benzene rings are elongated to 141.6 pm compared to 139 pm in free benzene, indicating a significant interaction between the metal and the ligand π-systems.[1]

Electronic Structure and Bonding

The bonding in bis(benzene)chromium is described by molecular orbital theory, involving a synergistic interaction between the chromium d-orbitals and the π-orbitals of the two benzene rings. This includes σ-donation from the filled ligand π-orbitals to the empty metal d-orbitals and π-back-donation from filled metal d-orbitals to the empty ligand π*-orbitals.[3] Energy partitioning analysis from DFT calculations suggests the metal-ligand bond is approximately 62.1% covalent and 37.9% electrostatic.[12] A significant contribution to the covalent bonding comes from δ-interactions (between metal dₓ²-y² and dxy orbitals and ligand orbitals), which is a distinguishing feature compared to ferrocene, where π-interactions dominate.[1][12]

Characterization Techniques

A variety of analytical methods are employed to confirm the identity, purity, and structure of bis(benzene)chromium crystals.

X-ray Crystallography

This is the definitive technique for determining the solid-state structure.

Experimental Protocol:

-

Crystal Growth : Single crystals suitable for X-ray diffraction are grown, often by slow sublimation of the purified compound.

-